molecular formula C17H17N B1342082 4-(4-tert-Butylphenyl)benzonitrile CAS No. 192699-51-7

4-(4-tert-Butylphenyl)benzonitrile

Cat. No. B1342082
CAS RN: 192699-51-7
M. Wt: 235.32 g/mol
InChI Key: HHOGBTJTEXAETC-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)benzonitrile is a chemical compound with the molecular formula C17H17N . It has a molecular weight of 235.33 . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation . In another method, the optimized conditions were determined as follows: In the presence of 1.5 mol% of Pd (dppf)Cl2, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of K2CO3 and 1000 mL/mol of i-PrOH, the reaction mixture was stirred under reflux until reaching stable conversion of the bromoindene .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.32 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 245.6±19.0 °C at 760 mmHg .

Scientific Research Applications

Sensorics and Smart Materials Production

  • A study conducted by Vashurin et al. (2018) explores the synthesis of compounds related to 4-(4-tert-Butylphenyl)benzonitrile, highlighting their potential application in sensorics and the production of smart materials. These compounds, due to their unique structures and higher solubility in various solvents, are suitable for use in sensors and as components of smart materials. The study includes detailed synthetic and purification techniques, supporting their applicability in these fields (Vashurin et al., 2018).

Chemical Reactivity Studies

  • Research by Ghereg et al. (2010) on phosphagermaallene containing a component structurally similar to this compound demonstrates its reactivity with various nitrogen compounds. This study provides insights into the chemical behavior of such compounds, which can be useful in developing new chemical synthesis processes (Ghereg et al., 2010).

Organometallic Chemistry

  • Keuseman et al. (2005) explored the cyclopalladation of a molecule related to this compound. This research contributes to the field of organometallic chemistry, particularly in understanding the bonding and structural aspects of such compounds. It provides valuable information for the synthesis of new organometallic complexes (Keuseman et al., 2005).

Polymer Science

  • Hsiao et al. (2000) conducted a study on the synthesis of polyamides using a compound structurally similar to this compound. This research is significant for polymer science, particularly in developing new materials with specific properties like thermal stability and solubility (Hsiao et al., 2000).

Medicinal Chemistry

  • In the field of medicinal chemistry, Altenbach et al. (2008) explored the structure-activity relationships of compounds containing elements structurally similar to this compound. Their research contributes to the understanding of the biological activity of such compounds, which can be crucial for drug development (Altenbach et al., 2008).

Environmental Chemistry

  • Zheng et al(2020) investigated the transformation of 4-tert-butylphenol, a compound related to this compound, in the context of environmental chemistry. They examined its transformation in the ferrate (VI) oxidation process, highlighting the potential for treating phenols-contaminated waters. This study provides insight into the environmental applications of such compounds (Zheng et al., 2020).

Safety and Hazards

The safety data sheet for 4-(4-tert-Butylphenyl)benzonitrile indicates that it may cause skin irritation and serious eye damage . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

4-(4-tert-butylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOGBTJTEXAETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602502
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192699-51-7
Record name 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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